molecular formula C12H17N3O4S2 B2608854 Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1396677-88-5

Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No. B2608854
M. Wt: 331.41
InChI Key: SNHIIRLULUKLPZ-UHFFFAOYSA-N
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Description

The compound is a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are widely used in agriculture as pesticides and also have applications in medicine. They are typically synthesized through the reaction of amines with carbon dioxide and halides .


Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .


Molecular Structure Analysis

While specific structural information for the compound was not found, carbamates generally have a core structure of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an alkyl or aryl group attached to the nitrogen atom .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can also produce carbamates .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research has focused on the synthesis of various heterocyclic compounds, demonstrating the versatility of pyridine-based structures in creating bioactive molecules. For example, the development of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines showcases the potential of pyridine derivatives for generating complex heterocycles with potential applications in drug discovery and materials science (El-Kashef et al., 2010).

Antimicrobial Applications

A study on isothiazoloquinolones, chemically related to the compound , revealed their potent broad-spectrum antibacterial activity, effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This illustrates the potential of such compounds in addressing the urgent need for new antibacterials (Hashimoto et al., 2007).

Antioxidant Activity

The antioxidant properties of pyrrolyl selenolopyridine compounds, while structurally distinct, highlight the potential for compounds with complex heterocyclic systems to act as effective antioxidants. Such properties are crucial in developing therapeutic agents for diseases caused by oxidative stress (Zaki et al., 2017).

Synthetic Methodologies

Advancements in synthetic methodologies for heterocyclic compounds, including thiazolo[5,4-c]pyridines, underscore the importance of these compounds in scientific research. They serve as key intermediates for the development of various bioactive molecules, demonstrating their utility in medicinal chemistry (Albreht et al., 2009).

Future Directions

The future directions for research and development of carbamates could involve the synthesis of new carbamates with improved properties, such as increased potency, selectivity, or environmental friendliness .

properties

IUPAC Name

ethyl N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-2-19-12(16)14-11-13-9-5-6-15(7-10(9)20-11)21(17,18)8-3-4-8/h8H,2-7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIIRLULUKLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

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